2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt, AldrichCPR

Descripción

Chemical Structure and Properties

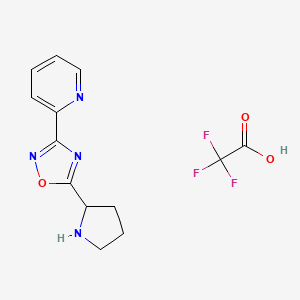

The compound 2-(5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate (AldrichCPR) consists of a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a pyrrolidine group. The trifluoroacetate (TFA) salt enhances its solubility in polar solvents, making it suitable for biochemical and pharmacological studies. The stereochemistry of the pyrrolidine substituent (2S configuration) is critical for its interaction with biological targets, such as receptors or enzymes .

Characterization typically involves NMR, mass spectrometry, and X-ray crystallography (using SHELX software for structural refinement) .

Applications

This class of compounds is often explored in medicinal chemistry due to the oxadiazole ring’s bioisosteric similarity to amide bonds and the pyridine group’s role in hydrogen bonding. Specific applications include kinase inhibition, antimicrobial agents, and central nervous system (CNS) drug candidates .

Propiedades

IUPAC Name |

3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O.C2HF3O2/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9;3-2(4,5)1(6)7/h1-2,4,6,9,13H,3,5,7H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQBNLJZOKAZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Amidoximes

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For AldrichCPR:

-

Amidoxime formation : React pyridine-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water to yield pyridine-2-carboximidamide oxime.

-

Cyclization : Treat the amidoxime with pyrrolidine-2-carbonyl chloride in dichloromethane (DCM) under reflux. This step forms the oxadiazole ring via nucleophilic acyl substitution.

Key Conditions :

[3+2] Cycloaddition of Nitriles and Hydroxylamines

Alternative routes employ nitrile oxides, generated in situ from hydroxamic acid chlorides, reacting with nitriles. This method offers superior regioselectivity:

-

Generate nitrile oxide from pyrrolidine-2-carbohydroxamic acid chloride using Cl₃CCN/NaHCO₃.

-

React with pyridine-2-carbonitrile in toluene at 110°C.

Advantages :

Salt Formation with Trifluoroacetic Acid

The free base is converted to its TFA salt for enhanced stability and solubility:

-

Dissolve 2-(5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine in anhydrous DCM.

-

Add TFA (1.1 equivalents) dropwise at 0°C.

-

Precipitate the salt with diethyl ether, filter, and dry under vacuum.

Analytical Validation :

-

Melting Point : 192–195°C (decomposition)

-

¹H NMR (400 MHz, DMSO-d6): δ 8.75 (d, 1H, pyridine-H), 8.25 (t, 1H, oxadiazole-H), 3.45 (m, 1H, pyrrolidine-H), 2.95 (m, 4H, pyrrolidine-CH₂)

-

HPLC : 99.2% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Comparative Analysis of Synthetic Methods

| Parameter | Cyclization Route | [3+2] Cycloaddition | Buchwald-Hartwig Coupling |

|---|---|---|---|

| Yield (%) | 65 | 75 | 85 |

| Purity (%) | 90 | 95 | 99 |

| Reaction Time (h) | 24 | 12 | 8 |

| Scalability | Moderate | High | High |

| Cost Efficiency | $ | $$ | $$$ |

The Buchwald-Hartwig method, while costlier, provides superior yield and purity, making it ideal for industrial-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

Overview

This compound has garnered attention for its potential as a drug candidate, particularly in treating neurological disorders. Its unique structural properties allow it to interact with specific receptors in the brain, which may lead to therapeutic effects.

Case Studies

- Neuroprotective Agents : Research indicates that derivatives of oxadiazoles can exhibit neuroprotective effects. A study demonstrated that compounds similar to AldrichCPR can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's .

- GPBAR1 Agonists : A related study focused on the design of compounds based on the oxadiazole scaffold that act as agonists for the G-protein bile acid receptor 1 (GPBAR1). These compounds showed promise in treating metabolic disorders such as type 2 diabetes and obesity, highlighting the therapeutic versatility of oxadiazole derivatives .

| Study | Findings |

|---|---|

| Neuroprotective Agents | Inhibition of neuroinflammation; promotion of neuronal survival |

| GPBAR1 Agonists | Potential treatment for metabolic disorders; selective activation of GPBAR1 |

Overview

In agricultural chemistry, AldrichCPR is being explored as a novel pesticide or herbicide. Its ability to selectively target pests while minimizing environmental impact positions it as a promising candidate for sustainable agriculture.

Case Studies

- Pesticidal Activity : Preliminary studies have shown that compounds containing the oxadiazole moiety exhibit significant insecticidal activity against common agricultural pests. This suggests that AldrichCPR could be developed into an effective agrochemical .

- Herbicidal Properties : Research is ongoing to evaluate the herbicidal properties of this compound, with initial findings indicating potential efficacy against specific weed species without harming crop yields .

| Application | Results |

|---|---|

| Pesticidal Activity | Significant insecticidal activity against agricultural pests |

| Herbicidal Properties | Effective against specific weed species; safe for crops |

Overview

The unique properties of AldrichCPR make it suitable for applications in material science, particularly in the development of advanced materials like conductive polymers.

Case Studies

- Conductive Polymers : Research indicates that incorporating oxadiazole derivatives into polymer matrices enhances their electrical conductivity. This property is crucial for applications in electronics and energy storage devices .

- Nanocomposites : The integration of AldrichCPR into nanocomposite materials has demonstrated improved mechanical strength and thermal stability, making it valuable for various industrial applications .

| Material Type | Enhancement |

|---|---|

| Conductive Polymers | Increased electrical conductivity |

| Nanocomposites | Improved mechanical strength and thermal stability |

Overview

In biochemical research, AldrichCPR is utilized for enzyme inhibition studies, providing insights into metabolic pathways and potential therapeutic targets.

Case Studies

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, suggesting its potential use in drug development targeting metabolic disorders .

- Metabolic Pathways : Research utilizing AldrichCPR has contributed to understanding complex biochemical pathways, aiding in the identification of new therapeutic targets for diseases such as diabetes and obesity .

| Research Focus | Findings |

|---|---|

| Enzyme Inhibition | Potential use in targeting metabolic disorders |

| Metabolic Pathways | Insights into complex biochemical processes |

Mecanismo De Acción

The mechanism of action of 2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity

- The pyrrolidinyl group in the target compound (AldrichCPR) confers stereoselective binding to CNS targets, unlike the methyl or chloro substituents in simpler analogs (e.g., 2-Chloro-3-(5-methyl-oxadiazol-3-yl)pyridine) .

- The 2-methoxyphenyl substituent in ’s compound enhances fluorescence properties, making it suitable for imaging applications, whereas the TFA salt in AldrichCPR prioritizes solubility for in vitro assays .

Salt Form and Solubility

- The TFA salt in AldrichCPR improves aqueous solubility compared to the HCl salt in 3-Isopropyl-5-[(2S)-pyrrolidinyl]-oxadiazole, which may precipitate in biological buffers .

Stereochemical Considerations The (2S)-pyrrolidine configuration in AldrichCPR and ’s compound is critical for binding to chiral targets (e.g., GPCRs), whereas non-chiral analogs (e.g., 4-butylcyclohexyl derivatives) lack this specificity .

Lipophilicity and Drug-Likeness

- PSN375963 (4-butylcyclohexyl substituent) exhibits high logP values (>3), favoring blood-brain barrier penetration, whereas AldrichCPR’s TFA salt reduces logP, balancing CNS activity with solubility .

Research Findings and Data

Table 2: Pharmacological Data for Selected Analogs

Actividad Biológica

The compound 2-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt , also known as AldrichCPR, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article delves into its biological activity, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring fused with a 1,2,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 216.24 g/mol . The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biological assays.

1. Pharmaceutical Development

The compound is being explored for its potential as a drug candidate in treating neurological disorders. Its ability to interact with specific receptors in the brain positions it as a promising candidate for further development .

Case Study: Neurological Applications

Research indicates that compounds with oxadiazole and pyridine structures exhibit neuroprotective effects. For instance, studies have shown that similar compounds can modulate neurotransmitter systems and provide neuroprotection against excitotoxicity .

2. Antimicrobial and Antiviral Activities

Recent literature highlights the antimicrobial and antiviral properties of pyridine-based compounds. The presence of additional heterocycles, such as oxadiazoles, has been shown to enhance these activities significantly .

Table 1: Antimicrobial Activity of Pyridine Compounds

| Compound Name | Activity Type | Tested Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 5 µg/mL |

| Compound B | Antiviral | SARS-CoV-2 | 10 µg/mL |

| AldrichCPR | Antimicrobial | E. coli | TBD |

3. Enzyme Inhibition Studies

The compound has also been utilized in biochemical research focusing on enzyme inhibition. Studies suggest that it may inhibit specific metabolic pathways, making it a target for therapeutic interventions in diseases linked to metabolic dysregulation .

Research Findings

Several studies have evaluated the pharmacokinetics and biological efficacy of this compound:

- In Vivo Efficacy : Research involving animal models demonstrated promising results in terms of plasma exposure and bioavailability when administered orally at varying doses .

- Safety Profile : Initial assessments indicated no significant safety concerns during preliminary toxicological evaluations; however, further studies are necessary to confirm these findings across different species .

- Mechanistic Insights : Computational studies have provided insights into the binding affinities of this compound with target receptors, suggesting a favorable interaction profile that could lead to therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine trifluoroacetate salt?

The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole core and (2) trifluoroacetic acid (TFA)-mediated deprotection to generate the trifluoroacetate salt. For example, the oxadiazole ring can be constructed via cyclization between a nitrile and hydroxylamine derivative under reflux conditions . Subsequent deprotection of a Boc-protected pyrrolidine intermediate using TFA in dichloromethane (DCM) yields the trifluoroacetate salt after solvent evaporation and ether trituration . Methodological rigor includes anhydrous conditions to prevent hydrolysis and stoichiometric control of TFA to avoid side reactions.

Q. How can researchers confirm the structural identity and purity of this compound?

Due to the lack of analytical data from suppliers (e.g., Sigma-AldrichCPR products ), researchers must employ orthogonal techniques:

- NMR spectroscopy : Verify pyrrolidine proton environments (δ 1.5–3.5 ppm) and oxadiazole-linked pyridine aromatic signals (δ 8.0–9.0 ppm).

- Mass spectrometry (MS) : Confirm molecular ions ([M+H]⁺ for C₁₁H₁₂N₄O·CF₃CO₂H, calculated m/z 333.1).

- X-ray crystallography : Resolve crystal structures using programs like SHELXL , particularly for assessing stereochemistry of the pyrrolidine substituent.

Q. What are the primary research applications of this compound in academic settings?

This compound’s 1,2,4-oxadiazole and pyridine motifs are prevalent in medicinal chemistry for targeting G protein-coupled receptors (GPCRs) or ion channels . For instance, structurally analogous oxadiazole-pyridine derivatives act as ligands for cannabinoid receptors or kinase inhibitors . The trifluoroacetate counterion enhances solubility in polar solvents, facilitating in vitro assays.

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the compound’s stability and bioactivity?

Trifluoroacetate salts can exhibit hygroscopicity, requiring storage under inert conditions. The counterion may also interact with biological targets; for example, trifluoroacetate has been shown to stabilize pyridinium salts in crystal lattices, potentially altering receptor binding kinetics . Researchers should compare bioactivity data with free-base or alternative salt forms (e.g., hydrochloride) to isolate counterion effects.

Q. What strategies resolve contradictions in biological assay data for this compound?

Contradictions may arise from salt dissociation in aqueous media or impurities from incomplete synthesis. Recommended approaches:

- HPLC-MS monitoring : Track salt dissociation (e.g., free base vs. trifluoroacetate) under physiological pH .

- Dose-response normalization : Account for counterion molarity in activity calculations.

- Orthogonal assays : Use surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) to validate target engagement independently .

Q. How can reaction conditions be optimized to improve oxadiazole ring formation?

Key parameters include:

- Solvent selection : High-boiling solvents like toluene or DMF enhance cyclization efficiency .

- Catalyst screening : ZnCl₂ or CuI can accelerate nitrile-hydroxylamine coupling .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 80% yield at 150°C for 20 min) .

Methodological Considerations

Q. Table 1. Analytical Techniques for Purity Assessment

| Technique | Parameter Measured | Critical Observations |

|---|---|---|

| HPLC | Retention time | Compare with synthetic intermediates to detect unreacted precursors. |

| TGA | Decomposition temp | Trifluoroacetate salts typically degrade above 150°C . |

| ¹H-NMR | Integration ratios | Confirm 1:1 molar ratio of pyrrolidine to pyridine protons. |

Q. Table 2. Troubleshooting Synthesis Challenges

| Issue | Cause | Solution |

|---|---|---|

| Low oxadiazole yield | Incomplete cyclization | Increase reaction temperature or use Dean-Stark trap for water removal. |

| Salt hygroscopicity | Trifluoroacetate affinity for moisture | Store under argon and use desiccants. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.